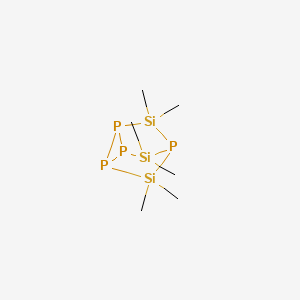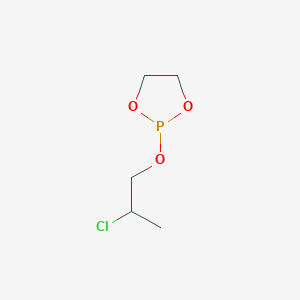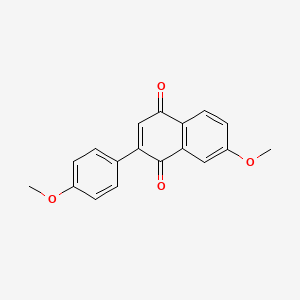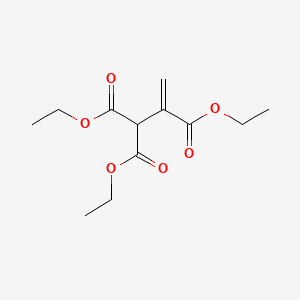
Diethyl (2-methylprop-1-en-1-yl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (2-methylprop-1-en-1-yl)propanedioate is an organic compound with the molecular formula C13H22O4. It is a diester of malonic acid and is known for its applications in various chemical reactions and industrial processes. This compound is characterized by its clear, colorless appearance and is used as a starting material in the synthesis of various organic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl (2-methylprop-1-en-1-yl)propanedioate can be synthesized through several methods. One common synthetic route involves the reaction of diethyl malonate with an appropriate alkyl halide under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the malonate anion attacks the alkyl halide, resulting in the formation of the desired diester.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include sodium ethoxide as a base and various alkyl halides as starting materials.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (2-methylprop-1-en-1-yl)propanedioate undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Aplicaciones Científicas De Investigación
Diethyl (2-methylprop-1-en-1-yl)propanedioate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which diethyl (2-methylprop-1-en-1-yl)propanedioate exerts its effects involves its ability to participate in various chemical reactions. The ester groups in the compound are highly reactive and can undergo nucleophilic substitution, oxidation, and reduction reactions. These reactions are facilitated by the presence of electron-withdrawing groups, which stabilize the transition states and intermediates.
Comparación Con Compuestos Similares
Diethyl (2-methylprop-1-en-1-yl)propanedioate can be compared with other similar compounds, such as:
Diethyl malonate: Similar in structure but lacks the alkyl substituent on the double bond.
Diethyl ethylmalonate: Contains an ethyl group instead of the 2-methylprop-1-en-1-yl group.
Diethyl allylmalonate: Contains an allyl group instead of the 2-methylprop-1-en-1-yl group.
The uniqueness of this compound lies in its specific substituent, which imparts distinct reactivity and properties compared to other malonate esters.
Propiedades
Número CAS |
71310-18-4 |
|---|---|
Fórmula molecular |
C11H18O4 |
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
diethyl 2-(2-methylprop-1-enyl)propanedioate |
InChI |
InChI=1S/C11H18O4/c1-5-14-10(12)9(7-8(3)4)11(13)15-6-2/h7,9H,5-6H2,1-4H3 |
Clave InChI |
QVRLAWPULMAEDK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C=C(C)C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{(E)-[(4-Chlorophenyl)imino]methyl}phenyl 4-methoxybenzoate](/img/structure/B14470407.png)

![Ethyl [(1-nitronaphthalen-2-yl)sulfanyl]acetate](/img/structure/B14470421.png)

![(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(4-ethoxyphenyl)ethan-1-one](/img/structure/B14470439.png)


![2,2'-[Methylenebis(oxy)]bis(4-nitroaniline)](/img/structure/B14470476.png)

oxo-lambda~5~-phosphane](/img/structure/B14470487.png)


![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole;iodide](/img/structure/B14470509.png)
